molecular formula C10H5IN2O B3058019 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile CAS No. 872576-92-6

6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Cat. No.: B3058019
CAS No.: 872576-92-6
M. Wt: 296.06 g/mol
InChI Key: CNKWXTMFDVZLQN-UHFFFAOYSA-N
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Description

6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile is a quinoline derivative with significant potential in various scientific fields. This compound is characterized by the presence of an iodine atom at the 6th position, a carbonitrile group at the 3rd position, and a keto group at the 4th position on the quinoline ring. Its molecular formula is C10H5IN2O, and it has a molecular weight of 296.06 g/mol .

Mechanism of Action

Target of Action

Similar compounds, such as 4-anilinoquinoline-3-carbonitriles, have been found to be effective inhibitors of egf-r kinase .

Mode of Action

It is suggested that quinoline-3-carbonitriles bind in a similar manner to quinazoline-based inhibitors, where the water molecule is displaced by the cyano group which interacts with the same thr residue .

Pharmacokinetics

The compound is a solid at room temperature , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Action Environment

Environmental factors such as temperature, pH, and the presence of other compounds can influence the action, efficacy, and stability of 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile. The compound is a solid and should be stored at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile typically involves the iodination of 4-oxo-1,4-dihydroquinoline-3-carbonitrile. One common method includes the reaction of 4-oxo-1,4-dihydroquinoline-3-carbonitrile with iodine in the presence of an oxidizing agent such as potassium iodate (KIO3) under acidic conditions . The reaction is usually carried out at room temperature, and the product is purified through recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, using industrial-grade reagents, and employing large-scale purification techniques such as column chromatography or crystallization .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile is unique due to the presence of both an iodine atom and a carbonitrile group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

6-iodo-4-oxo-1H-quinoline-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5IN2O/c11-7-1-2-9-8(3-7)10(14)6(4-12)5-13-9/h1-3,5H,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKWXTMFDVZLQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)C(=CN2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80651877
Record name 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872576-92-6
Record name 6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80651877
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of (Z)-2-cyano-3-(4-iodo-phenylamino)-acrylic acid ethyl ester and (E)-2-cyano-3-(4-iodo-phenylamino)-acrylic acid ethyl ester (example 14a, 150 g, 0.44 mol) in diphenylether (1500 mL) was refluxed at 260° C. for 12 h. After cooling, ether was added. The solid was collected by filtration, washed with ether and dried to obtain 6-iodo-4-oxo-1,4-dihydro-quinoline-3-carbonitrile (110.5 g, 85%) as a black solid. LC-MS m/e 297 (MH+).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile
Reactant of Route 6
6-Iodo-4-oxo-1,4-dihydroquinoline-3-carbonitrile

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